2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a benzyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a [3+2] cycloaddition reaction involving nitrile imines and arylidenethiohydantoins.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the spirocyclic core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and benzyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced spirocyclic compounds.
Scientific Research Applications
2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[4.4]nonan-1-one: This compound shares the spirocyclic core but lacks the benzyl group.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other spirocyclic compounds and contributes to its specific applications and activities .
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.4]nonan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-3-2-4-13(9-12)10-17-8-6-15(14(17)18)5-7-16-11-15/h2-4,9,16H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERYOZKBCSMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3(C2=O)CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.